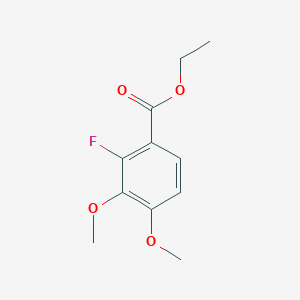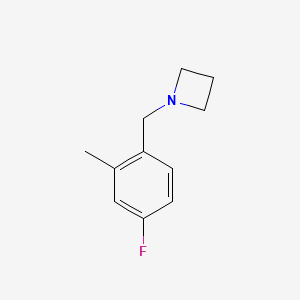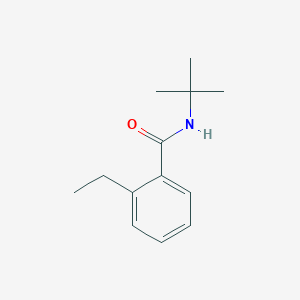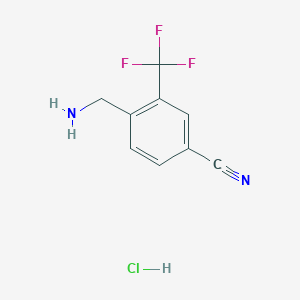
5-Bromo-2-(hydroxymethyl)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(hydroxymethyl)-3-methylphenol is an organic compound with the molecular formula C8H9BrO2 It is a brominated derivative of phenol, characterized by the presence of a bromine atom at the 5-position, a hydroxymethyl group at the 2-position, and a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(hydroxymethyl)-3-methylphenol can be achieved through several methods. One common approach involves the bromination of 2-(hydroxymethyl)-3-methylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(hydroxymethyl)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 5-Bromo-2-(carboxymethyl)-3-methylphenol.
Reduction: 2-(Hydroxymethyl)-3-methylphenol.
Substitution: 5-Methoxy-2-(hydroxymethyl)-3-methylphenol.
Applications De Recherche Scientifique
5-Bromo-2-(hydroxymethyl)-3-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(hydroxymethyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxymethyl group.
5-Bromo-2-(hydroxymethyl)pyridine: Similar structure but with a pyridine ring instead of a phenol ring.
Bromodeoxyuridine: A brominated nucleoside analogue used in cell proliferation studies.
Uniqueness
5-Bromo-2-(hydroxymethyl)-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9BrO2 |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
5-bromo-2-(hydroxymethyl)-3-methylphenol |
InChI |
InChI=1S/C8H9BrO2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3,10-11H,4H2,1H3 |
Clé InChI |
CEDMLTJKUDUECV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CO)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)



